ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at the N1 position, methyl groups at C3 and C5, and an ethyl ester-linked N-hydroxyimino acetamide moiety at C2. Its molecular formula is C₁₆H₁₇FN₄O₃, with a molecular weight of 332.34 g/mol.
Properties
IUPAC Name |
ethyl (2E)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,21H,4H2,1-3H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRGQORTLZBCZ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C15H18FN3O2
- Molecular Weight : 291.13 g/mol
- CAS Number : 1078161-73-5
The structure features a pyrazole ring substituted with a fluorophenyl group and a hydroxyimino acetate moiety, which contributes to its potential pharmacological properties.
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly kinases. Kinases are crucial in regulating cellular functions, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the pyrazole scaffold is common in many kinase inhibitors, indicating a potential role in cancer therapy .
Anti-inflammatory Properties
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses. This compound may similarly modulate these pathways .
In Vitro Studies
Several studies have investigated the compound's efficacy in vitro:
- Kinase Inhibition : this compound has been shown to inhibit specific kinases involved in cell proliferation and survival .
- Cytotoxicity Assays : Cytotoxic effects were observed in various cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Other Compounds
A comparative analysis of similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazolo[1,5-a]pyrimidine core | Anticancer activity |
| Compound B | Hydroxy substituents | Kinase inhibition |
| This compound | Fluorinated phenyl ring | Potential anticancer and anti-inflammatory effects |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related pyrazole derivatives have shown favorable absorption and distribution profiles. Toxicological assessments are necessary to determine safety parameters for further clinical development .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacological Comparisons
- Thiazole-containing analogs (e.g., ) show superior solubility in lipid-rich environments, attributed to sulfur-based functional groups.
- Stability: The N-hydroxyimino group in the target compound may confer susceptibility to hydrolysis under acidic conditions, unlike the more stable amino or thioether substituents in analogs .
- Thiazole- and tetrahydro-2H-pyran-modified analogs demonstrate higher selectivity for kinase inhibition (e.g., JAK2/STAT3 pathways) due to enhanced steric complementarity with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
